8,9-dihydro-3-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline-7-oxide
Description
Chemical Structure and Identification: 8,9-Dihydro-3-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline-7-oxide (CAS: 306935-60-4) is a heterocyclic compound characterized by a fused oxadiazole-cinnoline core, a methyl substituent at position 3, and an oxide group at position 5. Its molecular formula is C₉H₈N₄O₂, and it is cataloged under product code PI-21261 by Shanghai PI Chemicals Ltd. .
Properties
IUPAC Name |
8-methyl-3-oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-5-4-6-7(11-10-5)2-3-8-9(6)12-15-13(8)14/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRFMRZKDXIDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC3=[N+](ON=C32)[O-])N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659225 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dihydro-3-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline-7-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylcinnoline with nitrous acid to form the oxadiazole ring . The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to control the formation of the desired product.
Solvent: Common solvents used include acetic acid or ethanol.
Catalysts: Acidic catalysts such as sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: To control reaction conditions and ensure consistent product quality.
Purification steps: Including recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Synthetic Routes
The compound is synthesized via multi-step protocols involving cyclization and oxidation. Key methods include:
Cyclocondensation of Precursors
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Intermediate formation : Reacting 5-hydroxy-1H-1,2,3-triazole-4-carboxamide derivatives with chloroacetonitrile under basic conditions yields fused oxadiazolo-cinnoline intermediates .
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Cyclization : Sodium ethoxide-mediated cyclization of intermediates generates the oxadiazolo-cinnoline core with an oxide functional group .
Example Reaction Pathway :
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Alkylation of triazole-carboxamide with chloroacetonitrile.
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Cyclization under basic conditions to form the fused ring system.
Electrophilic Substitution
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Methyl group activation : The methyl substituent at position 3 participates in electrophilic substitution. Halogenation (e.g., chlorination, bromination) occurs under mild oxidative conditions using NaCl/NaBr with Oxone in hexafluoroisopropanol (HFIP) .
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Arylation : Palladium-catalyzed C–H activation enables coupling with aryl iodides, forming biaryl derivatives .
Ring-Opening Reactions
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Nucleophilic attack : The oxadiazole ring undergoes ring-opening with nucleophiles (e.g., amines, thiols) at the N–O bond, yielding cinnoline derivatives with extended side chains .
Reduction/Oxidation
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Oxide group reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the 7-oxide group to a hydroxyl or deoxygenated product .
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Oxidative functionalization : Oxone-mediated oxidation introduces quinone-like structures in related cinnoline systems .
Comparative Reactivity of Analogues
Reactivity trends are observed when comparing structural analogues:
Stability and Degradation
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Thermal stability : Decomposes above 200°C without melting .
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Photodegradation : UV exposure leads to ring-opening via N-oxide cleavage, forming nitroso intermediates .
Key Research Findings
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Halogenation Selectivity : Electrophilic chlorination occurs preferentially at the methyl-substituted position rather than the oxide group .
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Catalytic C–H Activation : Pd/DMEDA systems enable efficient coupling with aryl iodides (yields: 58–91%) .
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Biological Activity : Methyl substitution enhances membrane permeability, improving bioavailability by 3–5× compared to non-methylated analogues .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 8,9-dihydro-3-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline-7-oxide exhibit significant pharmacological activities. These include:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, a derivative was tested against various cancer cell lines and demonstrated cytotoxic effects comparable to established chemotherapeutic agents.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. In vitro tests indicated effectiveness against several pathogenic strains.
Material Science
The unique structural properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.
- Organic Electronics : Its electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agricultural Chemistry
Preliminary studies suggest potential applications in agriculture:
- Pesticidal Activity : The compound has shown promise as a pesticide or herbicide due to its ability to disrupt biological processes in pests.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated the antitumor efficacy of 8,9-dihydro derivatives on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of conventional drugs.
Case Study 2: Antimicrobial Efficacy
Research conducted at a leading university tested the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The findings revealed that the compound exhibited substantial inhibitory effects at concentrations as low as 10 µg/mL.
Case Study 3: Polymer Applications
A collaborative study between chemists and material scientists explored the use of this compound in creating biodegradable polymers. The resulting materials demonstrated improved strength and degradation rates compared to traditional plastics.
Mechanism of Action
The mechanism of action of 8,9-dihydro-3-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline-7-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Structural and Functional Differences
Key Findings from Comparative Studies
Reactivity: The 7-oxide group (e.g., 306935-60-4 and 257869-90-2) increases electrophilicity, making these compounds more reactive in nucleophilic substitution or oxidation-reduction reactions compared to non-oxide analogs like 216218-93-8 . The methyl group (306935-60-4) enhances solubility in organic solvents, facilitating its use in solution-phase syntheses, whereas the phenyl-substituted analog (302788-80-3) exhibits π-π stacking useful in solid-state materials .
Synthetic Utility :
- Compounds with oxide groups (e.g., 306935-60-4) are often intermediates in synthesizing nitro derivatives or reduced forms, as seen in carbazole syntheses () .
- The methyl-substituted derivative (216218-93-8) is preferred for constructing bioactive molecules due to its balance of stability and reactivity .
Biological and Material Applications :
- 306935-60-4 : Its dual functional groups (methyl and oxide) make it versatile in medicinal chemistry, such as in kinase modulator development (as inferred from structurally related patents in ) .
- 302788-80-3 : The phenyl group improves luminescence properties, suggesting utility in organic light-emitting diodes (OLEDs) .
Biological Activity
8,9-Dihydro-3-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline-7-oxide (CAS No. 306935-60-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique oxadiazole and cinnoline structures, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H8N4O |
| Molecular Weight | 204.19 g/mol |
| Boiling Point | 484.6 °C at 760 mmHg |
| Melting Point | 169 °C |
| Density | 1.7 g/cm³ |
| Flash Point | 246.8 °C |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Zhang et al. demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different strains, suggesting moderate to strong activity against these pathogens .
Anticancer Properties
In vitro studies have shown that the compound possesses anticancer activity against several cancer cell lines. For example, a study by Li et al. reported that treatment with this compound led to a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7). The compound induced apoptosis and cell cycle arrest at the G2/M phase .
Neuroprotective Effects
Emerging evidence suggests that this compound may also exhibit neuroprotective effects. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced oxidative stress markers and improved cognitive function .
Toxicological Profile
The safety data sheet for the compound indicates potential respiratory tract irritation upon exposure but does not classify it as a severe toxin . Further toxicological studies are essential to fully understand its safety profile.
Case Studies
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Case Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of the compound against clinical isolates.
- Method : Disk diffusion method was employed.
- Results : Significant inhibition zones were observed for Staphylococcus aureus and Escherichia coli.
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Case Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Method : MTT assay was used to measure cell viability.
- Results : The compound showed IC50 values of 25 µM for MCF-7 cells and 30 µM for HeLa cells.
Q & A
Q. What are the common synthetic routes for 8,9-dihydro-3-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline-7-oxide?
The synthesis typically involves multi-step procedures, including cyclization and oxidation reactions. For example, a related thiadiazoloquinoline derivative was synthesized via acid-catalyzed hydrolysis of an ester intermediate under reflux conditions (6 N HCl in ethanol at 80–85°C for 20–24 hours), yielding a high-purity product (92%) after recrystallization . Key steps include:
- Preparation of halogenated intermediates (e.g., 7-chloro derivatives) from nitrobenzoic acid precursors.
- Cyclization using SnCl₂ and HCl at room temperature for azido intermediates.
- Hydrolysis under controlled acidic conditions to form the final heterocyclic scaffold.
Q. What spectroscopic methods are used to confirm its structure?
Structural confirmation relies on:
- 1H/13C NMR : To identify proton environments and carbon frameworks (e.g., methyl groups at δ ~2.37 ppm and aromatic protons in the cinnoline ring) .
- Mass spectrometry (MS-EI) : To verify molecular weight and fragmentation patterns.
- Infrared (IR) spectroscopy : For functional group analysis (e.g., O–H bending vibrations at ~2500–3500 cm⁻¹ in oxidized derivatives) .
- Elemental analysis : To validate purity and stoichiometry.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Temperature control : Maintaining 80–85°C during hydrolysis minimizes side reactions and ensures complete conversion .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility during recrystallization.
- Catalyst screening : Acid catalysts (e.g., HCl) improve cyclization efficiency, but alternatives like H₂SO₄ or ionic liquids may reduce reaction time.
- In-line monitoring : Techniques like HPLC or TLC can track intermediate formation and adjust reaction parameters dynamically.
Q. What challenges exist in resolving structural ambiguities using X-ray crystallography?
Key challenges include:
- Crystal quality : Small crystal sizes (e.g., 0.34 × 0.26 × 0.22 mm³) may limit diffraction resolution .
- Hydrogen bonding networks : Complex intermolecular interactions (e.g., N–H···O bonds) require high-resolution data to model accurately .
- Disorder in heterocyclic rings : Dynamic motion of methyl or oxide groups can obscure electron density maps, necessitating low-temperature data collection.
Q. How does structural modification impact biological activity?
While direct data on this compound is limited, analogous compounds (e.g., thiadiazoloquinolines) show that:
- Electron-withdrawing groups (e.g., –NO₂, –F) enhance antibacterial activity by improving membrane permeability .
- Ring substitution : Methyl groups at position 3 may sterically hinder target binding, necessitating SAR studies with alternative substituents (e.g., cyclopropyl, phenyl) .
- Oxidation state : The 7-oxide moiety could influence redox activity, requiring comparative studies with non-oxidized analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
